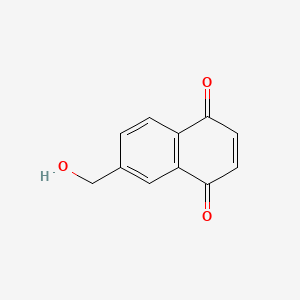
1,4-Naphthalenedione, 6-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 6-(hydroxymethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group at the 6th position of the naphthalenedione structure. Naphthalenediones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 6-(hydroxymethyl)- typically involves the hydroxymethylation of 1,4-naphthoquinone. This can be achieved through various methods, including:
Hydroxymethylation using formaldehyde: This reaction involves the use of formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the desired position.
Catalytic methods: Catalysts such as palladium or platinum can be used to facilitate the hydroxymethylation reaction under milder conditions.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 6-(hydroxymethyl)- may involve large-scale hydroxymethylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 6-(hydroxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The naphthoquinone moiety can be reduced to form the corresponding hydroquinone.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-Naphthalenedione, 6-carboxylic acid.
Reduction: Formation of 1,4-dihydroxy-6-(hydroxymethyl)naphthalene.
Substitution: Formation of various substituted naphthalenedione derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 6-(hydroxymethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 6-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as beta-lactamase, thereby enhancing the efficacy of antibiotics . Additionally, it can modulate immune responses by promoting the expansion of CD8+ T cells and limiting the activity of Th1 and Th17 cells .
Comparison with Similar Compounds
1,4-Naphthalenedione, 6-(hydroxymethyl)- can be compared with other naphthalenedione derivatives, such as:
1,4-Naphthoquinone: Lacks the hydroxymethyl group and has different biological activities.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group at the 2nd position, leading to different reactivity and applications.
2-Methyl-1,4-naphthoquinone: Contains a methyl group at the 2nd position, affecting its chemical properties and uses.
These comparisons highlight the unique properties and applications of 1,4-Naphthalenedione, 6-(hydroxymethyl)- in various fields of research.
Properties
CAS No. |
81402-06-4 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5,12H,6H2 |
InChI Key |
NOHJZBWIKAMVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


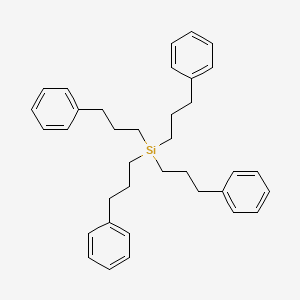
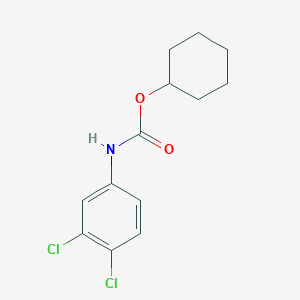
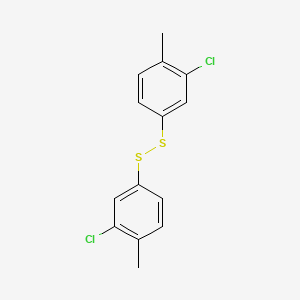



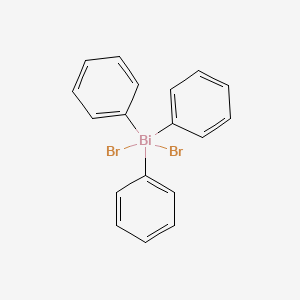

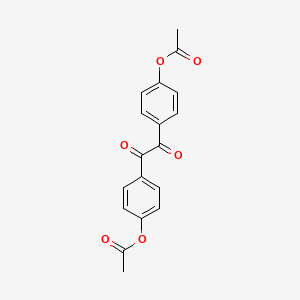

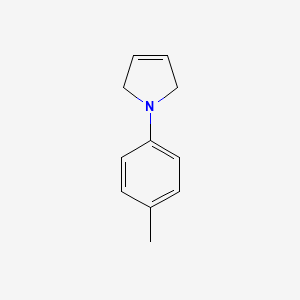

![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

